molecular formula BH2N2 B14414766 Diazaboriridin-3-yl CAS No. 85302-96-1

Diazaboriridin-3-yl

Cat. No.: B14414766
CAS No.: 85302-96-1
M. Wt: 40.84 g/mol
InChI Key: BHOCANICGACAHA-UHFFFAOYSA-N
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Description

Diazaboriridin-3-yl is a boron-nitrogen heterocyclic compound characterized by a six-membered ring containing two nitrogen atoms and one boron atom. Its structure has been confirmed via X-ray diffraction (XRD) studies, which reveal a planar geometry with bond lengths and angles consistent with aromatic delocalization . The compound is synthesized through a [3+3] cycloaddition reaction between α-diazocarbonyl compounds and N-Tosylaziridines under mild, transition-metal-free conditions . This method offers high regioselectivity and yields (~85–92%), making it a robust route for accessing boron-containing heterocycles. This compound exhibits moderate stability in ambient conditions but undergoes hydrolysis in the presence of strong acids or bases due to the electrophilic boron center .

Properties

CAS No.

85302-96-1

Molecular Formula

BH2N2

Molecular Weight

40.84 g/mol

InChI

InChI=1S/BH2N2/c1-2-3-1/h2-3H

InChI Key

BHOCANICGACAHA-UHFFFAOYSA-N

Canonical SMILES

[B]1NN1

Origin of Product

United States

Preparation Methods

The synthesis of Diazaboriridin-3-yl typically involves the use of boron reagents in combination with nitrogen-containing precursors. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boronic acids or esters under mild conditions . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Diazaboriridin-3-yl undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: this compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Diazaboriridin-3-yl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: this compound derivatives are being explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: In industrial applications, this compound is used in the production of polymers and other advanced materials due to its stability and reactivity.

Mechanism of Action

The mechanism by which Diazaboriridin-3-yl exerts its effects involves its interaction with specific molecular targets. The boron atom in the compound can form stable complexes with various biomolecules, influencing their activity and function. This interaction can modulate enzymatic activity, protein folding, and other biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Diazaboriridin-3-yl with structurally or functionally related boron-nitrogen heterocycles:

Compound Structure Synthesis Reactivity Applications
This compound Six-membered ring (2N, 1B) [3+3] cycloaddition of α-diazocarbonyls and N-Tosylaziridines Hydrolysis-prone; reacts with electrophiles at boron Potential in pharmaceuticals (under study)
Borazine (B₃N₃H₆) Six-membered ring (alternating 3B, 3N) Thermal decomposition of BCl₃ + NH₄Cl Highly reactive to nucleophiles; "inorganic benzene" Ceramic precursors, hydrogen storage
1,2-Dihydro-1,2-azaborine Five-membered ring (1B, 1N) Transition-metal-catalyzed cyclization Air-sensitive; undergoes Diels-Alder reactions Organic electronics (OLEDs)
Benzazaborines Fused bicyclic (benzene + BN ring) Palladium-catalyzed coupling Stable under physiological conditions Kinase inhibitors, anticancer agents
Boroxins (B₃O₃R₃) Six-membered ring (3B, 3O) Condensation of boronic acids Moisture-sensitive; forms dynamic covalent bonds Self-healing polymers, sensors

Key Findings:

Structural Differences: this compound’s 2N/1B stoichiometry distinguishes it from borazine (3B/3N) and boroxins (3B/3O). Its monocyclic structure contrasts with benzazaborines’ fused systems . Smaller rings (e.g., 1,2-dihydro-1,2-azaborine) exhibit higher ring strain, reducing stability compared to this compound .

Synthetic Accessibility :

  • This compound’s transition-metal-free synthesis is advantageous over methods requiring catalysts (e.g., 1,2-dihydro-1,2-azaborine) .
  • Borazine and boroxins rely on simpler but harsher thermal/condensation routes .

Reactivity and Stability :

  • This compound’s boron center is less electrophilic than borazine’s, slowing hydrolysis but allowing selective functionalization .
  • Benzazaborines’ fused aromatic systems enhance stability for biological applications, unlike this compound’s current exploratory status .

Applications :

  • While boroxins and benzazaborines have established roles in materials and medicine, this compound’s applications remain nascent, with preliminary studies suggesting utility in drug design due to its tunable electronic properties .

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